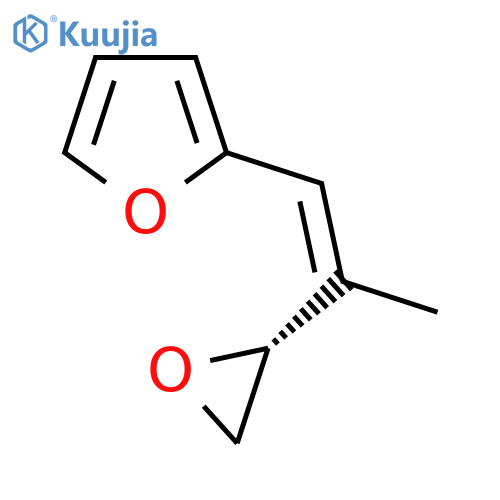Cas no 2227682-57-5 (2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)

2227682-57-5 structure
商品名:2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan
2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan 化学的及び物理的性質
名前と識別子
-
- 2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan
- 2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan
- EN300-1807106
- 2227682-57-5
-
- インチ: 1S/C9H10O2/c1-7(9-6-11-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5-/t9-/m0/s1
- InChIKey: QFYKLQCEWHFPRK-PGBBXKAQSA-N
- ほほえんだ: O1C[C@H]1/C(/C)=C\C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 150.068079557g/mol
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 25.7Ų
2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807106-0.5g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 0.5g |
$1619.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-10.0g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1807106-5.0g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1807106-0.1g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 0.1g |
$1484.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-0.25g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 0.25g |
$1551.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-2.5g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 2.5g |
$3304.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-5g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 5g |
$4890.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-10g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 10g |
$7250.0 | 2023-09-19 | ||
| Enamine | EN300-1807106-1.0g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1807106-1g |
2-{2-[(2R)-oxiran-2-yl]prop-1-en-1-yl}furan |
2227682-57-5 | 1g |
$1686.0 | 2023-09-19 |
2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan 関連文献
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2227682-57-5 (2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
